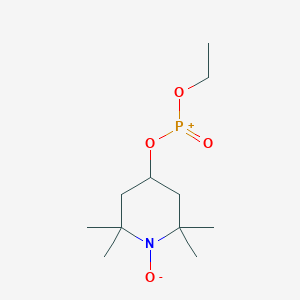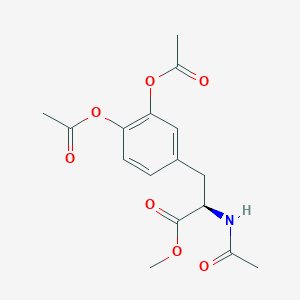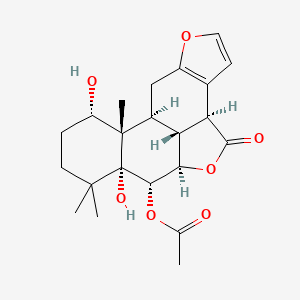![molecular formula C₃₂H₄₄D₃F₅O₃S B1150704 (7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1150704.png)
(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol is a deuterated form of fulvestrant, an estrogen receptor antagonist used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women . The deuterium atoms in fulvestrant-d3 replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fulvestrant-d3 involves the incorporation of deuterium atoms into the fulvestrant molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents . The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of fulvestrant-d3 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert fulvestrant-d3 back to its parent hydrocarbon form.
Substitution: Substitution reactions can occur at the sulfinyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include sulfoxide and sulfone derivatives, which can have different pharmacological properties compared to the parent compound .
Aplicaciones Científicas De Investigación
(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of fulvestrant.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity of fulvestrant.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fulvestrant.
Industry: Applied in the development of new therapeutic agents with improved stability and efficacy.
Mecanismo De Acción
(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol exerts its effects by competitively and reversibly binding to estrogen receptors present in cancer cells. This binding leads to the downregulation and degradation of the estrogen receptor, preventing estrogen from binding and activating the receptor . The molecular targets involved include the estrogen receptor alpha (ERα) and the pathways associated with estrogen signaling .
Comparación Con Compuestos Similares
Similar Compounds
Tamoxifen: A selective estrogen receptor modulator (SERM) with partial agonist effects.
Anastrozole: An aromatase inhibitor that reduces estrogen synthesis.
Exemestane: Another aromatase inhibitor with a similar mechanism of action to anastrozole.
Uniqueness of (7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol
This compound is unique due to its pure antagonist activity, which means it does not exhibit any agonist effects. This makes it particularly effective in cases where other treatments, such as tamoxifen, may fail due to their partial agonist activity . Additionally, the deuterium substitution in fulvestrant-d3 enhances its metabolic stability, potentially leading to improved therapeutic outcomes .
Propiedades
Fórmula molecular |
C₃₂H₄₄D₃F₅O₃S |
|---|---|
Peso molecular |
609.79 |
Sinónimos |
(7α,17β)-7-[9-[4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3; Faslodex-d3; Fulvestrant-d3; ICI 182780-d3; ZD 182780-d3; ZD 9238-d3; ZM 182780-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








